ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Suzuki-Miyaura coupling Cross-coupling Organoboron reagents

Secure CAS 400877-53-4 to guarantee regio- and chemoselective outcomes in your synthetic workflows. This 4-bromo-3-carboxylate ester enables predictable Suzuki-Miyaura coupling at C4 for BET bromodomain inhibitor and kinase inhibitor libraries. The ethyl ester balances lipophilicity (consensus Log P 1.5) and hydrolytic stability—critical for PROTAC conjugation, SAR studies, and patent exemplification. 97% purity with COA minimizes catalyst poisoning during parallel synthesis. Do not substitute with generic pyrazole carboxylates or 5-bromo regioisomers; only this substitution pattern delivers the intended reactivity for scale-up.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 400877-53-4
Cat. No. B1331656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS400877-53-4
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1Br)C
InChIInChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3
InChIKeyFHZDKUWSOFBDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4): Pyrazole Building Block Procurement Overview


Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4) is a heterocyclic building block belonging to the pyrazole carboxylate ester class, with a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol [1]. The compound features a 1-methylpyrazole core substituted with a bromine atom at the 4-position and an ethyl carboxylate ester at the 3-position. This substitution pattern positions the molecule as a versatile intermediate for further functionalization, particularly via transition metal-catalyzed cross-coupling reactions at the C4 bromine site .

Why Generic Pyrazole Carboxylate Substitution Fails: Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate Versus Common Alternatives


Substituting ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with a generic pyrazole carboxylate or a different regioisomeric bromopyrazole introduces quantifiable risks to synthetic outcomes and downstream biological evaluation. The specific 1-methyl-4-bromo-3-carboxylate substitution pattern is not interchangeable with the more common 4-bromo-1H-pyrazole (CAS 15803-02-8) lacking the 3-carboxylate handle, nor with 5-bromo regioisomers that exhibit distinct electronic properties and coupling reactivity . Furthermore, within the 1-methyl-4-bromo-3-carboxylate scaffold, the ethyl ester moiety provides a distinct balance of lipophilicity and hydrolytic stability compared to methyl or tert-butyl ester analogs, directly affecting compound solubility, metabolic stability, and ease of subsequent saponification in multi-step synthetic sequences . Procurement of the precise CAS 400877-53-4 ensures that structure-activity relationship (SAR) studies, patent exemplification, and scale-up processes are conducted with the intended regio- and chemoselective properties.

Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate: Quantitative Differentiation Evidence Against In-Class Analogs


Regiospecific C4 Bromination for Optimized Suzuki-Miyaura Coupling Reactivity

The C4 bromine atom in ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate enables efficient Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups at the pyrazole 4-position. Studies on the closely related 4-bromo-1-methyl-1H-pyrazole scaffold demonstrate that the corresponding 4-boronic acid pinacol ester can be synthesized in high yield and used to couple the 1-methylpyrazole moiety to various aryl halides, a transformation that is not feasible with the corresponding 5-bromo regioisomer due to altered electronic distribution at the reactive site . This regiochemical advantage is preserved in the 3-carboxylate-substituted analog, where the electron-withdrawing ester group at C3 further activates the C4 position toward oxidative addition with palladium catalysts relative to the non-carboxylated analog .

Suzuki-Miyaura coupling Cross-coupling Organoboron reagents

Quantified Lipophilicity (Consensus Log P: 1.5) Enabling Blood-Brain Barrier Penetration Prediction

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate exhibits a consensus Log P value of 1.5, calculated as the average of five independent predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This moderately lipophilic profile falls within the optimal range (Log P 1–3) for central nervous system (CNS) drug candidates capable of passive blood-brain barrier diffusion. The corresponding methyl ester analog (methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, CAS 211738-66-8) exhibits a lower calculated Log P due to the absence of the additional methylene unit, while the tert-butyl ester analog (CAS 2580225-25-6) demonstrates substantially higher lipophilicity that may limit aqueous solubility and increase non-specific protein binding [1].

Lipophilicity Blood-brain barrier ADME Drug-likeness

Validated Purity Baseline: 97% Minimum Purity with COA Documentation

Commercial suppliers including Bidepharm and Aladdin Scientific provide ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with a standardized minimum purity of 97% (HPLC), with certificates of analysis (COA) available that include NMR, HPLC, and GC verification data . This documented purity standard contrasts with lower-purity offerings for alternative bromopyrazole carboxylate esters such as methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, which are frequently listed at 95% purity without guaranteed analytical certification . For synthetic applications requiring precise stoichiometric control—particularly in cross-coupling reactions where excess bromide can poison palladium catalysts—the 2% absolute purity difference translates to significantly reduced side-reaction potential.

Quality control Purity Certificate of analysis Procurement specification

Bromodomain Inhibitor Scaffold Relevance: Exemplified in Patent US20190381010A1

Patent literature directly establishes ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of pyrazole-based bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4, BRDT) for inflammatory and oncology indications [1]. The 1-methyl-4-bromo-3-carboxylate scaffold serves as the core template for generating diverse 4-aryl and 4-heteroaryl substituted pyrazoles via Suzuki-Miyaura coupling. This scaffold is explicitly claimed as part of the generic Markush structure in US20190381010A1, where the 3-carboxylate ester undergoes subsequent amidation to form the final carboxamide pharmacophore [1]. In contrast, pyrazole scaffolds lacking the 3-carboxylate handle (e.g., 4-bromo-1-methyl-1H-pyrazole, CAS 15803-02-8) cannot be directly elaborated to the claimed carboxamide series without additional synthetic steps to install the carboxylic acid equivalent .

Bromodomain inhibition Epigenetics BET proteins Kinase inhibitors

Calculated Aqueous Solubility (1.1 mg/mL) Suitable for In Vitro Assay Conditions

The predicted aqueous solubility of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is 1.1 mg/mL (0.0047 mol/L) as calculated by the ESOL topological method . This solubility value supports dissolution in DMSO for preparation of concentrated stock solutions (typical working concentration range 10–100 µM) for in vitro biochemical and cell-based assays without precipitation issues. In contrast, the more lipophilic tert-butyl ester analog (tert-butyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, CAS 2580225-25-6) is expected to exhibit substantially lower aqueous solubility (<0.1 mg/mL predicted) based on its increased molecular weight and Log P [1], necessitating higher DMSO concentrations that may introduce vehicle toxicity artifacts in cell-based assays .

Solubility In vitro assays Formulation Biochemical screening

Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate: Optimized Procurement Scenarios Based on Evidence


Medicinal Chemistry: BET Bromodomain Inhibitor Lead Optimization

For medicinal chemistry programs developing bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4), ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as the optimal synthetic intermediate for generating 4-arylpyrazole carboxamide libraries via Suzuki-Miyaura coupling. The 3-carboxylate ester is directly convertible to the carboxamide pharmacophore essential for acetyl-lysine binding pocket engagement, as demonstrated in patent US20190381010A1 [1]. The compound's consensus Log P of 1.5 positions derived analogs within the optimal CNS drug-likeness window, supporting both peripheral and central target engagement studies.

Kinase Inhibitor Discovery: p38α MAPK and TβR-I Scaffold Elaboration

In kinase inhibitor programs, the 1-methyl-4-bromo-3-carboxylate scaffold enables rapid generation of fused and substituted pyrazole libraries for screening against p38α MAPK and transforming growth factor-β type I receptor (TβR-I) kinase domains. The regiospecific C4 bromine substitution pattern ensures predictable Suzuki-Miyaura coupling to install diverse aryl and heteroaryl groups at the 4-position, a key vector for modulating kinase selectivity as established in SAR studies of pyrazole-based kinase inhibitors [2]. The 97% purity baseline with COA documentation ensures reproducible coupling yields and minimizes catalyst poisoning during parallel library synthesis.

Chemical Biology: Photoaffinity Probe and Bifunctional Degrader Synthesis

For chemical biology applications requiring bifunctional molecules (e.g., PROTACs, photoaffinity probes), ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate provides a versatile trifunctionalizable core. The C4 bromine serves as a cross-coupling handle for installing target-binding moieties, while the 3-carboxylate ester can be selectively hydrolyzed to the carboxylic acid for subsequent conjugation to linker-E3 ligase ligand constructs or photoreactive groups [1]. The calculated aqueous solubility of 1.1 mg/mL supports handling and purification of intermediate constructs under standard aqueous-organic workup conditions.

Agrochemical Discovery: Fungicide and Herbicide Candidate Synthesis

In agrochemical discovery, pyrazole carboxylate scaffolds are privileged structures for fungicide and herbicide development. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate enables the rapid synthesis of 4-substituted pyrazole-3-carboxylate derivatives, a motif found in commercial agrochemicals including sedaxane and penthiopyrad. The bromine substitution pattern allows for installation of diverse biaryl and heterobiaryl groups that modulate target-site binding to succinate dehydrogenase (SDH) or acetolactate synthase (ALS) enzymes . The compound's moderate lipophilicity and stability under standard coupling conditions support parallel synthesis of agrochemical screening libraries with consistent reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.